Lipophilicity and pKa Modulation vs. Parent Benzenesulfonamide
Fluorination at the 2- and 5-positions confers a distinct lipophilicity profile compared to the non-fluorinated parent compound, benzenesulfonamide. The compound's ACD/LogP is predicted to be 1.41, which is significantly higher than the LogP of benzenesulfonamide (approx. 0.31) [1]. Another predicted LogP value is reported as 1.848 [2]. This increased lipophilicity can be advantageous for improving membrane permeability or modulating protein binding. Furthermore, the electron-withdrawing fluorine and trifluoromethyl substituents are expected to lower the pKa of the sulfonamide group compared to unsubstituted benzenesulfonamide, enhancing its binding to zinc in metalloenzymes like carbonic anhydrases at physiological pH [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.41; LogP = 1.848 |
| Comparator Or Baseline | Benzenesulfonamide (LogP ~ 0.31) |
| Quantified Difference | Increase of ~1.1 to 1.5 log units |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform and vendor-provided data [2] |
Why This Matters
Higher LogP and lower pKa can translate to better passive permeability and target engagement, making this compound a more suitable starting point for inhibitor design than its non-fluorinated analog.
- [1] PubChem. (n.d.). Benzenesulfonamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Benzenesulfonamide View Source
- [2] Chembase. (n.d.). 2-fluoro-5-(trifluoromethyl)benzene-1-sulfonamide. Retrieved from https://www.chembase.cn View Source
- [3] Darius Lingė. (n.d.). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Vilnius University. Retrieved from https://vu-lt.academia.edu/DariusLing%C4%97 View Source
